molecular formula C12H13F3N2O B13684835 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one

Cat. No.: B13684835
M. Wt: 258.24 g/mol
InChI Key: YBZBBKSKHDJWRK-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This can be achieved by reacting trifluoromethylbenzene with metaformaldehyde and sulfuric acid, followed by thionyl chloride under the effect of a catalyst . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperazin-2-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling the temperature, reaction time, and the use of phase transfer catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one apart is its specific combination of the trifluoromethyl-benzyl group with the piperazin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-8(6-9)7-10-11(18)17-5-4-16-10/h1-3,6,10,16H,4-5,7H2,(H,17,18)

InChI Key

YBZBBKSKHDJWRK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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